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Compound of Interest

Compound Name: 5,9-Dioxodecanoic acid

Cat. No.: B15475448

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 5,9-Dioxodecanoic acid, a dicarbonyl carboxylic acid. Due to the absence of publicly
available experimental spectra for this specific compound, this guide leverages established
spectroscopic principles and data from analogous structures to present a reliable, predictive
analysis. This document is intended to support researchers in the identification,
characterization, and utilization of 5,9-Dioxodecanoic acid in scientific and drug development
endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5,9-Dioxodecanoic acid. These predictions are
based on the analysis of its chemical structure, which incorporates a carboxylic acid functional
group and two ketone moieties.

Table 1: Predicted *H NMR Spectroscopic Data

Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~10-12 Singlet (broad) 1H -COOH
~2.75 Triplet 2H H2
~2.55 Triplet 2H H4
~2.45 Triplet 2H H6
~2.15 Singlet 3H H10
~1.85 Quintet 2H H3
~1.75 Quintet 2H H7
~1.65 Sextet 2H H8

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and
temperature.[1][2][3]

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDClIs, Reference: CDCls at 77.16 ppm

Chemical Shift (8) (ppm) Assighment

~209 C5, C9 (Ketone C=0)
~179 C1 (Carboxylic Acid C=0)
~43 C4,C6

~35 Cc2

~30 C10

~24 C3

~23 C8

~18 Cc7
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Note: The carbonyl carbons of the ketones are expected to be the most downfield, followed by

the carboxylic acid carbonyl.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)
~2940, ~2860 Medium C-H stretch (Aliphatic)

~1740 Strong C=0 stretch (Carboxylic acid)
~1715 Strong C=0 stretch (Ketone)

~1410 Medium C-O-H bend

~1280 Medium C-O stretch

Note: The presence of two distinct carbonyl stretching frequencies for the carboxylic acid and

ketone groups is a key diagnostic feature.[1][4] The broad O-H stretch is characteristic of

hydrogen-bonded carboxylic acids.[1][2]

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)
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miz Interpretation

200 [M]* (Molecular lon)

183 [M-OH]*

155 [M-COOH]*

115 McLafferty rearrangement fragment
99 Cleavage at C4-C5

85 Cleavage at C5-C6

71 Cleavage at C6-C7

57 Cleavage at C8-C9

43 [CHsCOJ*

Note: The fragmentation pattern is predicted to be complex due to the presence of multiple
functional groups. Key fragmentation pathways would involve the loss of the hydroxyl and
carboxyl groups, as well as a-cleavage and McLafferty rearrangements adjacent to the ketone
groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 5,9-
Dioxodecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 5,9-Dioxodecanoic acid in 0.5-0.7
mL of deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.
o Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.
o Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
TMS signal (0.00 ppm for H) or the solvent signal (77.16 ppm for :3C in CDCls).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid 5,9-Dioxodecanoic acid directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Collect the sample spectrum.

[¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1,
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o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of 5,9-Dioxodecanoic acid in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct
infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

e |onization:
o Electron lonization (El): For GC-MS, use a standard El source (70 eV).

o Electrospray lonization (ESI): For LC-MS, use ESI in either positive or negative ion mode.
For a carboxylic acid, negative ion mode is often informative.

e Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap
to separate the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300
amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5,9-
Dioxodecanoic acid.
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Caption: Experimental workflow for spectroscopic analysis.

5,9-Dioxodecanoic Acid

/

NMR Spectroscopy
(*H & 13C)

IR Spectroscopy Mass Spectrometry

Provides connectivity Confirms mass

Structural Information Functional Groups

Molecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: Logical relationships in spectroscopic identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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